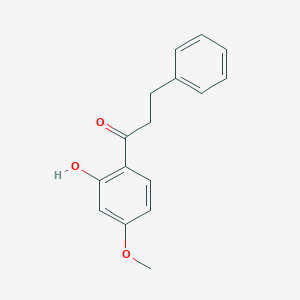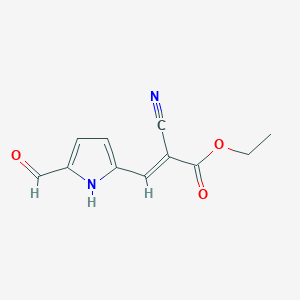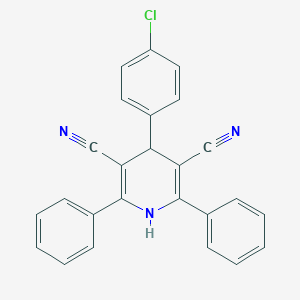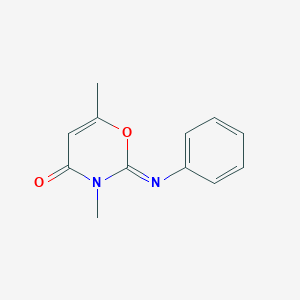
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
Vue d'ensemble
Description
The compound “1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one” is also known as Ethanone, Paeonal, Paeonol, Peonol, Resacetophenone-4-methyl ether, 2-Hydroxy-4-methoxyacetophenone, 2’-Hydroxy-4’-methoxyacetophenone, and 2-Hydroxy-6-methoxybenzaldehyde . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 .
Synthesis Analysis
The synthesis of this compound involves a reaction of 3-methoxyphenyl phenylacetate with triflic anhydride (Tf2O). The reaction mixture is cooled to -50°C and an equimolar amount of Tf2O is added. The reaction mass is then allowed to reach room temperature and left for 3 days until the starting ester disappears .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The 1-(2-hydroxy-4-methoxyphenyl)ethanone part of the molecule is located on the crystallographic mirror plane. The strong intramolecular hydrogen bond O17–H17·O1 is observed .Chemical Reactions Analysis
The compound is the result of an intramolecular Fries-rearrangement in the molecule of the ester . Trifluoromethanesulfonic (triflic) anhydride plays an important role in synthetic organic chemistry .Physical and Chemical Properties Analysis
The compound is insoluble in water . It is a white to off-white or light yellow powder .Applications De Recherche Scientifique
Tautomerism and Conformation
A study conducted by Cunningham, Lowe, and Threadgill (1989) explored the tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, including 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione. They found that these compounds predominantly exist in the enolised form in solution, with specific structural characteristics observed through X-ray crystallography and NMR techniques (Cunningham, Lowe, & Threadgill, 1989).
Antioxidative Properties
Kikuzaki, Hara, Kawai, and Nakatani (1999) identified the antioxidative phenylpropanoids in berries of Pimenta dioica, including compounds structurally related to 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one. These phenylpropanoids demonstrated significant inhibitory effects on the autoxidation of linoleic acid (Kikuzaki, Hara, Kawai, & Nakatani, 1999).
Radical Cation Behavior
Baciocchi, Bietti, Putignani, and Steenken (1996) studied the behavior of arylalkanol radical cations, including those related to this compound. They observed specific bond cleavage patterns and the role of α- and β-OH groups in these processes (Baciocchi, Bietti, Putignani, & Steenken, 1996).
Synthesis and Chemical Properties
Putri, Soewandi, and Budiati (2019) investigated the influence of methoxy groups on the reactivity and synthesis efficiency of compounds structurally similar to this compound. They found that the presence of methoxy groups can affect the synthesis yield and purity of these compounds (Putri, Soewandi, & Budiati, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11,18H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZZYGBJVMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361049 | |
| Record name | AK-087/42718243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22141-31-7 | |
| Record name | AK-087/42718243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (E)-2-cyano-3-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]thiophen-2-yl]prop-2-enoate](/img/structure/B344197.png)

![5-(4-bromophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B344199.png)

![5-amino-N'-(4-methoxybenzylidene)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344207.png)
![5-amino-3-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344208.png)
![1-(4-{[4-(Hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenyl)-1-propanone](/img/structure/B344212.png)

![5-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-4-phenyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B344215.png)
![[1-(4-Isopropoxybenzyl)-4-piperidinyl]{bis[4-(trifluoromethyl)phenyl]}methanol](/img/structure/B344216.png)
![N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine](/img/structure/B344217.png)
![[1-(4-Sec-butoxybenzyl)-4-piperidinyl]{bis[4-(trifluoromethyl)phenyl]}methanol](/img/structure/B344218.png)
![Isopropyl 4-{[4-(hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenylcarbamate](/img/structure/B344220.png)
